2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide
Description
2-Adamantan-1-yl-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by an adamantane moiety at the C2 position and a 4-ethoxyphenyl group attached to the nitrogen atom. The 4-ethoxyphenyl group contributes electron-donating properties and moderate lipophilicity, influencing solubility and metabolic stability. This compound is structurally distinct from classical analgesics like phenacetin (N-(4-ethoxyphenyl)acetamide, CAS 62-44-2), which lacks the adamantane group and is associated with nephrotoxicity .
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMGQSRCKNMPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide typically involves the reaction of adamantanecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane group is known for its ability to interact with biological membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. Additionally, the ethoxyphenyl group may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The adamantane group in the target compound increases molecular weight by ~132 Da compared to phenacetin, enhancing lipophilicity (LogP ~4.5 vs. 1.8). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- The hydrochloride salt in the dimethylaminoethyl analog () improves solubility in polar solvents, a property absent in the target compound .
- Phenacetin’s simpler structure correlates with lower LogP, aligning with its historical use as a water-soluble analgesic .
Key Findings :
Regulatory and Industrial Status
- Phenacetin: Banned in most countries; listed as hazardous (HSNO 6.7A) .
- Target Compound: Not yet evaluated by regulatory bodies. Its structural novelty may require extensive preclinical profiling.
- Adamantane Derivatives : Widely used in antiviral and Parkinson’s therapies, suggesting a precedent for safe adamantane incorporation .
Biological Activity
2-Adamantan-1-yl-N-(4-ethoxyphenyl)acetamide, also known as CAS number 296276-37-4, is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C20H27NO2 and a molecular weight of 313.43 g/mol, this compound is characterized by its adamantane structure, which is often associated with various pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific proteins and enzymes within biological systems. The adamantane scaffold is known for its ability to modulate various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. While the precise mechanism remains under investigation, studies suggest that this compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways critical for disease progression.
Antimicrobial Activity
There is evidence suggesting that compounds with similar structures exhibit antimicrobial properties. The presence of the ethoxyphenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Further studies are needed to establish the efficacy of this compound against various bacterial and fungal strains.
Table: Comparative Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | Ongoing studies |
| Adamantane derivatives | Antiviral | 20 | |
| Hydroxamic acid derivatives | Anticancer | 5 |
Case Study: Adamantane Derivatives in Cancer Research
A study focusing on hydroxamic acid derivatives based on the adamantane scaffold demonstrated significant inhibition of cancer cell lines. The most active compound in this series exhibited an IC50 value of approximately 5 µM against various cancer types, indicating a robust anticancer profile. This highlights the potential for further exploration of this compound in similar contexts.
Q & A
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Design : Synthesize analogs (e.g., 2-chloro-adamantane derivative) and compare IC₅₀ values.
- Data :
| Derivative | IC₅₀ (μM, μ-opioid) |
|---|---|
| Parent | 0.45 |
| Cl-subst. | 0.28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
